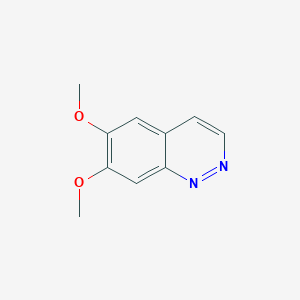![molecular formula C12H9Cl3N2O2 B12915767 4-Chloro-5-[(3,4-dichlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one CAS No. 88093-90-7](/img/structure/B12915767.png)
4-Chloro-5-[(3,4-dichlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-((3,4-dichlorobenzyl)oxy)-2-methylpyridazin-3(2H)-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyridazinone core substituted with chloro and dichlorobenzyl groups, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-((3,4-dichlorobenzyl)oxy)-2-methylpyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Oxyalkylation: The 3,4-dichlorobenzyl group is introduced through an oxyalkylation reaction, where the pyridazinone core is reacted with 3,4-dichlorobenzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-5-((3,4-dichlorobenzyl)oxy)-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro and dichlorobenzyl groups can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Hydrolysis: The oxyalkyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and pyridazinone derivatives.
Common Reagents and Conditions
Chlorinating Agents: Thionyl chloride, phosphorus pentachloride.
Bases: Potassium carbonate, sodium hydroxide.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Substitution Products: Derivatives with different substituents replacing the chloro or dichlorobenzyl groups.
Oxidation Products: Compounds with higher oxidation states.
Reduction Products: Compounds with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-((3,4-dichlorobenzyl)oxy)-2-methylpyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Chloro-5-((3,4-dichlorobenzyl)oxy)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-5-((3,4-dichlorobenzyl)oxy)-2-methylpyridazin-3(2H)-one: The parent compound.
4-Chloro-5-((3,4-dichlorobenzyl)oxy)-2-ethylpyridazin-3(2H)-one: A similar compound with an ethyl group instead of a methyl group.
4-Chloro-5-((3,4-dichlorobenzyl)oxy)-2-phenylpyridazin-3(2H)-one: A similar compound with a phenyl group instead of a methyl group.
Uniqueness
4-Chloro-5-((3,4-dichlorobenzyl)oxy)-2-methylpyridazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and dichlorobenzyl groups enhances its reactivity and potential for various applications compared to its analogs.
Eigenschaften
CAS-Nummer |
88093-90-7 |
|---|---|
Molekularformel |
C12H9Cl3N2O2 |
Molekulargewicht |
319.6 g/mol |
IUPAC-Name |
4-chloro-5-[(3,4-dichlorophenyl)methoxy]-2-methylpyridazin-3-one |
InChI |
InChI=1S/C12H9Cl3N2O2/c1-17-12(18)11(15)10(5-16-17)19-6-7-2-3-8(13)9(14)4-7/h2-5H,6H2,1H3 |
InChI-Schlüssel |
NVPWNROONVCGME-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C(=C(C=N1)OCC2=CC(=C(C=C2)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Isoxazolo[5,4-b]pyridine, 3-methyl-4-(4-methyl-1-piperazinyl)-6-phenyl-](/img/structure/B12915685.png)
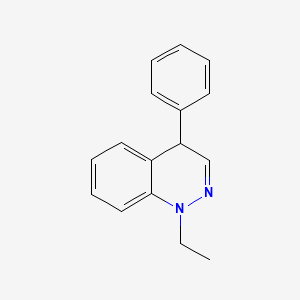
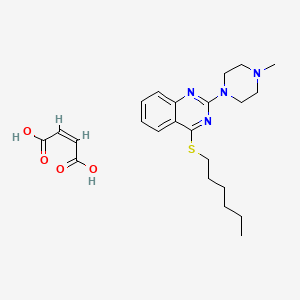


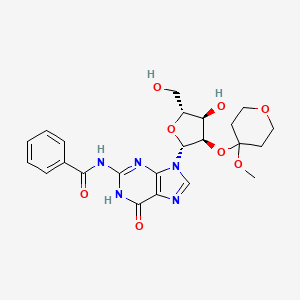
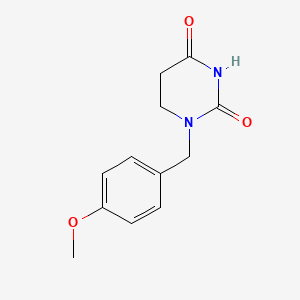
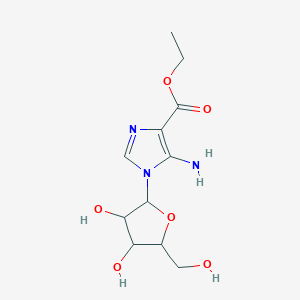
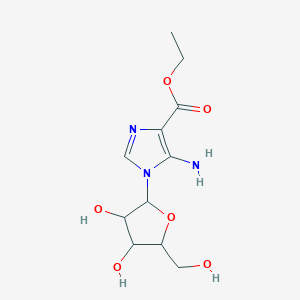
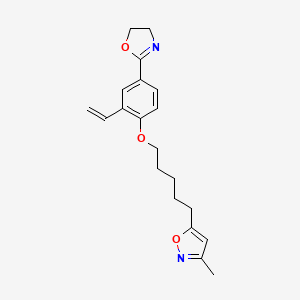
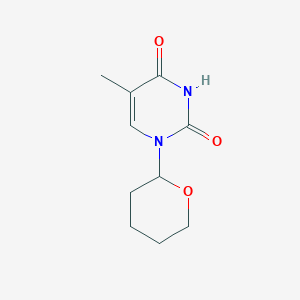
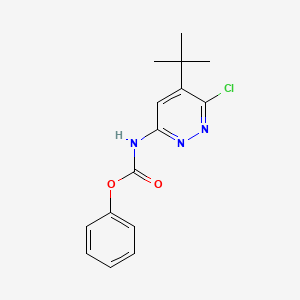
![5-Amino-2-{[(5-chlorothiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12915751.png)
